molecular formula C29H34N4O3S2 B11090555 N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methylpiperidin-1-yl)carbonyl]benzamide

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methylpiperidin-1-yl)carbonyl]benzamide

Cat. No.: B11090555
M. Wt: 550.7 g/mol
InChI Key: ZQHGNDVWAWGGEY-UHFFFAOYSA-N
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Description

N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-13-BENZOTHIAZOL-6-YL)-2-(4-METHYLPIPERIDINE-1-CARBONYL)BENZAMIDE is a complex organic compound that features a benzothiazole core, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-13-BENZOTHIAZOL-6-YL)-2-(4-METHYLPIPERIDINE-1-CARBONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The benzothiazole core is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Cyclohexylcarbamoyl Group: This step involves the reaction of the intermediate with cyclohexyl isocyanate.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with 4-methylpiperidine-1-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzothiazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with protein active sites, while the piperidine ring may enhance binding affinity. The sulfanyl and carbamoyl groups can participate in hydrogen bonding and other interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-METHYLPIPERIDINE-1-CARBONYL)BENZAMIDE
  • N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-METHYLPIPERIDINE-1-CARBONYL)BENZAMIDE

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of both a benzothiazole core and a piperidine ring is particularly noteworthy, as it allows for diverse interactions with biological targets.

Properties

Molecular Formula

C29H34N4O3S2

Molecular Weight

550.7 g/mol

IUPAC Name

N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(4-methylpiperidine-1-carbonyl)benzamide

InChI

InChI=1S/C29H34N4O3S2/c1-19-13-15-33(16-14-19)28(36)23-10-6-5-9-22(23)27(35)31-21-11-12-24-25(17-21)38-29(32-24)37-18-26(34)30-20-7-3-2-4-8-20/h5-6,9-12,17,19-20H,2-4,7-8,13-16,18H2,1H3,(H,30,34)(H,31,35)

InChI Key

ZQHGNDVWAWGGEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5CCCCC5

Origin of Product

United States

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